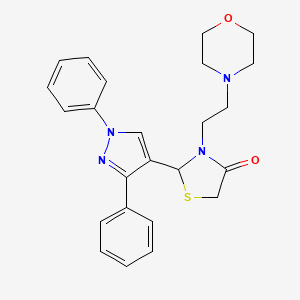

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound's structure features a thiazolidinone core linked to a diphenylpyrazole moiety and a morpholinoethyl side chain. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| 5-(1,3-Diphenyl-1H-pyrazole-4-yl) derivatives | K562 | 0.04 - 11.4 | Cell cycle arrest |

| 3-Aryl-1H-pyrazole derivatives | Various | <5.0 | EGFR inhibition |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. Some studies report that thiazolidinone derivatives exhibit higher anti-inflammatory activity compared to standard drugs like indomethacin.

| Compound | Test Method | Result |

|---|---|---|

| This compound | Carrageenan-induced paw edema | Significant reduction in inflammation |

| Indomethacin | Standard comparison | Moderate efficacy |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Cell Cycle Regulation : The compound induces apoptosis in cancer cells by modulating pathways involved in cell cycle progression and survival.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds:

- Study on A549 Cells : Evaluated the cytotoxic effects of various pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity.

- Inflammation Model : Demonstrated that thiazolidinone derivatives could reduce inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one typically involves multi-step reactions that may include:

- Formation of the Thiazolidinone Ring : The thiazolidinone structure can be synthesized through the reaction of appropriate thioketones and amines.

- Incorporation of the Pyrazole Moiety : The pyrazole unit is introduced via condensation reactions involving hydrazines and carbonyl compounds.

This synthetic pathway is crucial for obtaining the compound in high yield and purity, which is essential for subsequent biological evaluations.

Anticancer Activity

Recent studies indicate that derivatives of thiazolidinone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival.

- Case Studies : In vitro studies demonstrated that thiazolidinone derivatives could inhibit the growth of leukemia and CNS cancer cell lines significantly, with inhibition rates reaching up to 84% in certain cases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that pyrazole derivatives can exhibit:

- Bactericidal Effects : Some thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Applications : This antimicrobial property suggests potential use in developing new antibiotics or adjunct therapies for infectious diseases.

Antidiabetic Effects

Thiazolidinone derivatives are known for their role in managing diabetes:

- Mechanism : They may enhance insulin sensitivity and reduce blood glucose levels by modulating metabolic pathways.

- Research Findings : Studies have reported that certain thiazolidinones can lower blood glucose levels significantly in diabetic animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

| Structural Feature | Activity Implication |

|---|---|

| Pyrazole Ring | Enhances biological activity through receptor interactions |

| Morpholinoethyl Substituent | Increases solubility and bioavailability |

| Thiazolidinone Core | Contributes to anticancer and antidiabetic properties |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Carbonyl Group

The thiazolidin-4-one ring undergoes nucleophilic attack at the carbonyl carbon (C4), particularly under basic or acidic conditions. Common nucleophiles include amines, alcohols, and hydrazines:

-

Reaction with Amines : Primary or secondary amines react with the carbonyl group to form substituted imines or amidines. For example, condensation with hydrazines yields thiosemicarbazide derivatives .

-

Hydrolysis : Acidic or alkaline hydrolysis cleaves the thiazolidinone ring, producing mercaptoacetic acid derivatives and pyrazole-morpholinoethyl fragments .

Table 1: Reaction conditions for nucleophilic substitutions

| Nucleophile | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Hydrazine | Ethanol | NaOH | Reflux | 65–78 |

| Ethanolamine | Methanol | HCl (trace) | 60°C | 72 |

| Aniline | DCM | Triethylamine | RT | 68 |

Cyclization Reactions

The morpholinoethyl side chain and pyrazole moiety facilitate intramolecular cyclization under microwave or ultrasound irradiation:

-

Formation of Bicyclic Derivatives : Reaction with chloroacetyl chloride in ethanol under ultrasound irradiation generates fused thiazolo[3,2-b]pyrazole systems .

-

Mechanism : The morpholinoethyl group acts as a directing group, enabling regioselective ring closure.

Ring-Opening Reactions

Under strongly acidic conditions (e.g., H₂SO₄), the thiazolidinone ring undergoes cleavage:

-

Acidic Hydrolysis : Produces 2-(1,3-diphenyl-1H-pyrazol-4-yl)ethanethioamide and morpholinoethyl acetic acid .

-

Basic Degradation : NaOH in aqueous ethanol yields pyrazole-linked mercaptoacetate salts.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the thiazolidinone sulfur to sulfone derivatives, altering bioactivity .

-

Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming a thiazolidine alcohol intermediate .

Substitution Reactions at the Morpholinoethyl Group

The morpholine moiety participates in alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

-

Acylation : Acetic anhydride acetylates the morpholine nitrogen, confirmed by IR absorption at 1740 cm⁻¹ (C=O stretch) .

Synthetic Pathways and Byproducts

Key synthetic routes for this compound include:

-

One-Pot Condensation :

-

Ultrasound-Assisted Synthesis :

Byproduct Analysis :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one?

The compound’s thiazolidin-4-one core is typically synthesized via cyclocondensation reactions. A Schiff base intermediate (formed from a pyrazole-aldehyde and amine) reacts with thioglycolic acid under reflux in solvents like pyridine or ethanol . Green chemistry approaches, such as using β-cyclodextrin-SO₃H as a catalyst under solvent-free conditions, can improve yield and reduce environmental impact . Microwave-assisted synthesis is also effective, reducing reaction times compared to conventional heating .

Q. How is the crystal structure of this compound validated, and what software is used for refinement?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve molecular conformations, and calculate bond lengths/angles. For example, pyrazole and thiazolidinone moieties often adopt planar or slightly puckered geometries, as observed in related structures .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

The MTT assay is a standard method to assess cytotoxicity. Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) are treated with the compound at varying concentrations (e.g., 6.25–50 μM), and viability is measured via absorbance. IC₅₀ values below 150 μM indicate promising activity .

Advanced Research Questions

Q. How can nanoformulations enhance the bioavailability and efficacy of this compound in glioblastoma models?

Polymeric nanocapsules or lipid-based nanoparticles improve solubility and sustained release. Silveira et al. (2019) demonstrated that nanoencapsulation of analogous thiazolidin-4-one derivatives significantly enhanced antiglioma activity in U138MG and C6 cell lines compared to free compounds . Key parameters include particle size (100–200 nm), zeta potential, and drug-loading efficiency.

Q. What structural modifications to the pyrazole or morpholinoethyl groups influence pharmacological activity?

- Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings enhances anticancer activity by modulating electron density and target binding .

- Morpholinoethyl chain : Lengthening the alkyl chain or replacing morpholine with piperidine alters lipophilicity and blood-brain barrier penetration, critical for CNS-targeted therapies .

Q. How should researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Standardize assays : Ensure consistent cell lines, culture conditions, and assay protocols.

- Validate purity : Use HPLC or LC-MS to confirm compound integrity, as impurities ≥5% can skew results .

- Control nanoformulations : Compare free vs. encapsulated compounds to isolate formulation effects .

Q. What green chemistry strategies optimize synthesis while maintaining yield?

Properties

Molecular Formula |

C24H26N4O2S |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-(1,3-diphenylpyrazol-4-yl)-3-(2-morpholin-4-ylethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H26N4O2S/c29-22-18-31-24(27(22)12-11-26-13-15-30-16-14-26)21-17-28(20-9-5-2-6-10-20)25-23(21)19-7-3-1-4-8-19/h1-10,17,24H,11-16,18H2 |

InChI Key |

WBMJMAAOMOOYGF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.